

# In-Depth Technical Guide: DYRKs-IN-2 (CAS 1386980-04-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DYRKs-IN-2

Cat. No.: B12422524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**DYRKs-IN-2** is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with demonstrated activity against DYRK1A and DYRK1B. This technical guide provides a comprehensive overview of the available data on **DYRKs-IN-2**, including its chemical properties, biological activity, and the methodologies used for its characterization. The information is intended to support researchers and professionals in the fields of oncology, neurobiology, and drug discovery in their evaluation and potential application of this compound. The guide adheres to a structured format, presenting quantitative data in tabular form, detailing experimental protocols, and providing visual representations of relevant biological pathways and workflows.

## Introduction to the DYRK Family of Kinases

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and cell cycle control.<sup>[1][2][3]</sup> The DYRK family is characterized by its unique activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in the activation loop during protein translation. Following this initial tyrosine phosphorylation, the mature kinase exclusively phosphorylates serine and threonine residues on its substrates.<sup>[1]</sup>

The DYRK family is divided into two classes: Class I (DYRK1A and DYRK1B) and Class II (DYRK2, DYRK3, and DYRK4).<sup>[2]</sup> Dysregulation of DYRK activity has been implicated in several human diseases. For instance, overexpression of DYRK1A, located on chromosome 21, is associated with the neuropathological features of Down syndrome and Alzheimer's disease.<sup>[4]</sup> Furthermore, members of the DYRK family have been identified as potential therapeutic targets in various cancers.<sup>[5][6]</sup> As such, the development of potent and selective DYRK inhibitors is an active area of research.

## Chemical and Physical Properties of DYRKs-IN-2

DYRKs-IN-2, also referred to as "Example 132" in patent literature, is a pyridopyrimidine derivative with the following properties:

| Property          | Value                                                                                                                                                                |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1386980-04-6                                                                                                                                                         |
| Molecular Formula | C <sub>32</sub> H <sub>38</sub> ClN <sub>9</sub> O <sub>3</sub>                                                                                                      |
| Molecular Weight  | 632.16 g/mol                                                                                                                                                         |
| Chemical Name     | N-(5-(3-Amino-1-phenylpropylcarbamoyl)-2-chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)ethylamino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide hydrochloride |
| Appearance        | Solid                                                                                                                                                                |

## Biological Activity and Quantitative Data

DYRKs-IN-2 has been characterized as a potent inhibitor of DYRK1A and DYRK1B and exhibits anti-tumor activity. The available quantitative data on its biological activity are summarized in the tables below.

### Table 3.1: In Vitro Inhibitory Activity

| Target | IC <sub>50</sub> (nM) | Assay Type               |
|--------|-----------------------|--------------------------|
| DYRK1A | 12.8                  | Biochemical Kinase Assay |
| DYRK1B | 30.6                  | Biochemical Kinase Assay |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

### Table 3.2: Cellular Activity

| Cell Line | EC <sub>50</sub> (nM) | Assay Type           |
|-----------|-----------------------|----------------------|
| SW620     | 22.8                  | Cell Viability Assay |

EC<sub>50</sub> (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

## Signaling Pathways

The DYRK family of kinases are key regulators in multiple signaling pathways. Inhibition of DYRKs can therefore have significant downstream effects on cellular function. While specific studies detailing the comprehensive signaling impact of **DYRKs-IN-2** are limited, the known roles of its primary targets, DYRK1A and DYRK1B, allow for the inference of its likely mechanism of action.

## DYRK and the NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in immune response, as well as in the development of the nervous and cardiovascular systems. DYRKs, particularly DYRK1A, act as priming kinases for the subsequent phosphorylation of NFAT by other kinases like GSK3 $\beta$ . This phosphorylation cascade leads to the nuclear export and inactivation of NFAT, thereby downregulating the expression of its target genes. Inhibition of DYRK1A by compounds like **DYRKs-IN-2** is expected to decrease NFAT phosphorylation, leading to its accumulation in the nucleus and activation of NFAT-dependent gene transcription.<sup>[7][8][9]</sup>



[Click to download full resolution via product page](#)

**Figure 1.** DYRK1A-mediated regulation of the NFAT signaling pathway.

## DYRK as a Priming Kinase for GSK3 $\beta$

A significant function of DYRK kinases is their role as "priming" kinases for Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ).<sup>[1][8][10]</sup> DYRKs phosphorylate a serine or threonine residue at position S/T+4 relative to the GSK3 $\beta$  phosphorylation site (S/T). This initial phosphorylation event is a prerequisite for the subsequent phosphorylation by GSK3 $\beta$ , which in turn regulates the activity and stability of a wide range of substrates involved in processes like cell cycle progression and apoptosis. By inhibiting DYRKs, **DYRKs-IN-2** can be expected to prevent the priming of GSK3 $\beta$  substrates, thereby inhibiting their downstream signaling.



[Click to download full resolution via product page](#)

**Figure 2.** The role of DYRK as a priming kinase for GSK3 $\beta$ .

## Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of **DYRKs-IN-2**. These protocols are based on standard procedures and

information gathered from the analysis of related DYRK inhibitor studies.

## Synthesis of DYRKs-IN-2

The synthesis of **DYRKs-IN-2** is described in US Patent US20120184542A1 as "Example 132". The synthesis is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, it is imperative to consult the aforementioned patent document.



[Click to download full resolution via product page](#)

**Figure 3.** Generalized synthetic workflow for **DYRKs-IN-2**.

## In Vitro Kinase Inhibition Assay (DYRK1A/DYRK1B)

This protocol describes a general method for determining the in vitro inhibitory activity of **DYRKs-IN-2** against DYRK1A and DYRK1B using a luminescence-based assay that measures ATP consumption.

### Materials:

- Recombinant human DYRK1A and DYRK1B enzymes
- Kinase substrate (e.g., DYRKtide, a synthetic peptide)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

- **DYRKs-IN-2** (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of **DYRKs-IN-2** in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g.,  $\leq 1\%$ ).
- In a white-walled microplate, add the diluted **DYRKs-IN-2** or vehicle control (DMSO in kinase assay buffer).
- Add the kinase substrate to each well.
- Initiate the kinase reaction by adding a mixture of the respective DYRK enzyme and ATP to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of **DYRKs-IN-2** relative to the vehicle control.

- Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Cell Viability Assay (SW620 Cell Line)

This protocol describes a method to determine the effect of **DYRKs-IN-2** on the viability of the SW620 human colon adenocarcinoma cell line using a colorimetric MTT assay.

### Materials:

- SW620 cells
- Complete growth medium (e.g., L-15 Medium supplemented with 10% FBS)[[10](#)]
- **DYRKs-IN-2** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- CO<sub>2</sub> incubator (or a non-CO<sub>2</sub> incubator for L-15 medium)[[10](#)]
- Microplate reader capable of measuring absorbance at 570 nm

### Procedure:

- Seed SW620 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **DYRKs-IN-2** in complete growth medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
- Remove the old medium from the cells and add the medium containing the different concentrations of **DYRKs-IN-2** or vehicle control.

- Incubate the cells for a specified period (e.g., 72 hours).
- After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.
- The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
- Determine the EC<sub>50</sub> value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Pharmacokinetics

As of the date of this guide, specific pharmacokinetic data for **DYRKs-IN-2**, such as its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively published in the public domain. However, based on the chemical class of pyridopyrimidines, some general pharmacokinetic characteristics can be anticipated. Oral bioavailability and metabolic stability can be variable for this class of compounds and are highly dependent on the specific substitutions.<sup>[11]</sup> For a comprehensive understanding of the pharmacokinetic profile of **DYRKs-IN-2**, dedicated in vivo studies in animal models would be required.

## Conclusion

**DYRKs-IN-2** is a potent inhibitor of DYRK1A and DYRK1B with demonstrated cellular activity against the SW620 colon cancer cell line. Its mechanism of action is likely tied to the modulation of key signaling pathways regulated by the DYRK family, including the NFAT and GSK3 $\beta$  signaling cascades. This technical guide has summarized the available quantitative data and provided standardized protocols for the further investigation of this compound. While detailed in vivo efficacy and pharmacokinetic data are not yet publicly available, the potent in vitro and cellular activity of **DYRKs-IN-2** make it a valuable tool for researchers studying the

roles of DYRK kinases in health and disease, and a potential starting point for further drug development efforts. Further research is warranted to fully elucidate its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of DYRK2 in cancer and tissue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: DYRKs-IN-2 (CAS 1386980-04-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422524#dyrks-in-2-cas-number-1386980-04-6>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)